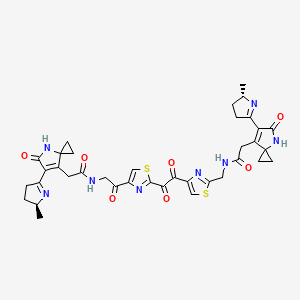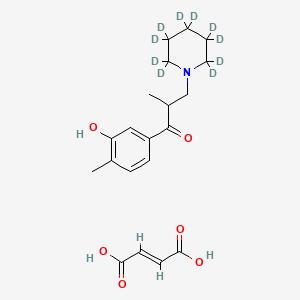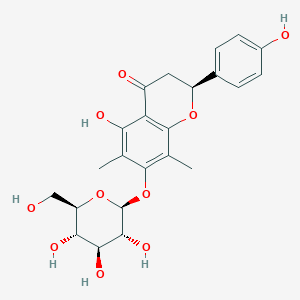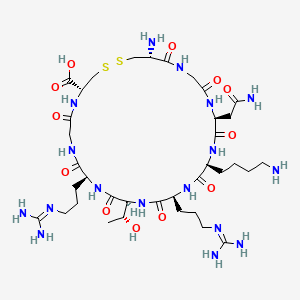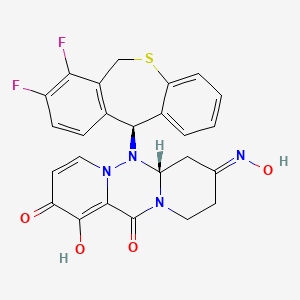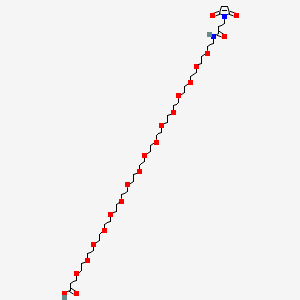
Maleimide-NH-PEG16-CH2CH2COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maleimide-NH-PEG16-CH2CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is a heterobifunctional molecule, meaning it has two different functional groups at each end. One end contains a maleimide group, which is reactive towards thiol groups, and the other end has a carboxylic acid group, which can be used for further conjugation. This compound is often used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Maleimide-NH-PEG16-CH2CH2COOH typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable precursor molecule. This involves the attachment of polyethylene glycol (PEG) chains to the precursor.
Maleimide Introduction: The maleimide group is introduced through a reaction with maleic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of the precursor are PEGylated using industrial reactors.
Maleimide Functionalization: The maleimide group is introduced using automated systems to ensure consistency and purity.
Carboxylation: The carboxylic acid group is added using high-throughput methods to maximize yield and efficiency
化学反応の分析
Types of Reactions
Maleimide-NH-PEG16-CH2CH2COOH undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group reacts with thiol groups in a substitution reaction to form stable thioether bonds.
Amidation Reactions: The carboxylic acid group can react with amines to form amide bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds, and the reaction is typically carried out in aqueous or organic solvents at room temperature.
Amidation Reactions: Reagents such as carbodiimides (e.g., EDC) are used to activate the carboxylic acid group, and the reaction is carried out in the presence of a base
Major Products
Thioether Bonds: Formed from the reaction of the maleimide group with thiols.
Amide Bonds: Formed from the reaction of the carboxylic acid group with amines
科学的研究の応用
Maleimide-NH-PEG16-CH2CH2COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules for various studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of bioconjugates and other specialized materials
作用機序
The mechanism of action of Maleimide-NH-PEG16-CH2CH2COOH involves its ability to form stable covalent bonds with thiol groups through its maleimide moiety. This allows it to act as a linker, connecting different molecules or functional groups. The carboxylic acid group can further react with amines, enabling the formation of amide bonds. These properties make it a versatile tool in bioconjugation and targeted therapy applications .
類似化合物との比較
Maleimide-NH-PEG16-CH2CH2COOH is unique due to its specific combination of functional groups and PEG chain length. Similar compounds include:
Maleimide-NH-PEG8-CH2CH2COOH: Shorter PEG chain, which may affect solubility and flexibility.
Maleimide-NH-PEG24-CH2CH2COOH: Longer PEG chain, which may provide greater flexibility but could also impact the overall size and steric hindrance
These similar compounds differ mainly in the length of the PEG chain, which can influence their physical and chemical properties, as well as their suitability for specific applications.
特性
分子式 |
C42H76N2O21 |
|---|---|
分子量 |
945.1 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C42H76N2O21/c45-39(3-6-44-40(46)1-2-41(44)47)43-5-8-51-10-12-53-14-16-55-18-20-57-22-24-59-26-28-61-30-32-63-34-36-65-38-37-64-35-33-62-31-29-60-27-25-58-23-21-56-19-17-54-15-13-52-11-9-50-7-4-42(48)49/h1-2H,3-38H2,(H,43,45)(H,48,49) |
InChIキー |
JIJKJDGRTAORHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



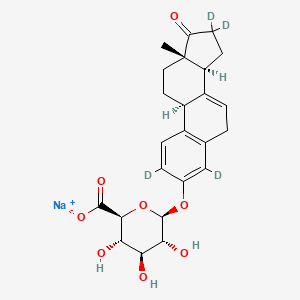

![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
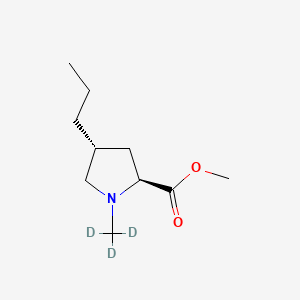
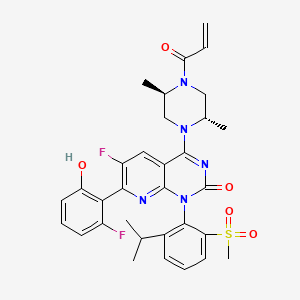

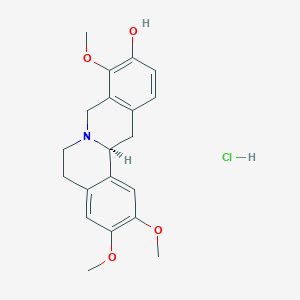
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
